2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone
CAS No.:
Cat. No.: VC13388284
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 2-[cyclopropyl(2-hydroxyethyl)amino]-1-(1H-pyrrol-2-yl)ethanone |
| Standard InChI | InChI=1S/C11H16N2O2/c14-7-6-13(9-3-4-9)8-11(15)10-2-1-5-12-10/h1-2,5,9,12,14H,3-4,6-8H2 |
| Standard InChI Key | SWEWBPGKYVVTJV-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCO)CC(=O)C2=CC=CN2 |
| Canonical SMILES | C1CC1N(CCO)CC(=O)C2=CC=CN2 |
Introduction
Chemical Overview
The compound 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone is an organic molecule with the molecular formula and a molecular weight of 208.26 g/mol. It is identified by the CAS number 1247930-31-9 and has the ChemicalBook number CB92578924. The structure features a cyclopropyl group, a hydroxyethyl moiety, and a pyrrole ring, making it a potentially versatile compound for chemical and biological applications .
Synthesis and Characterization
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Amide or amine functionalization: Introduction of the amino group with specific alkyl or hydroxyl substituents.
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Cyclopropylation: Addition of cyclopropyl groups via cyclopropanation reactions.
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Pyrrole functionalization: Incorporation of the pyrrole ring through condensation reactions or cyclization.
Characterization methods typically include:
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NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups like hydroxyl, carbonyl, and amine.
Potential Applications
While specific applications for this compound are not explicitly mentioned in the provided data, its structure suggests potential uses in:
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Pharmaceutical Research:
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The pyrrole ring is a common pharmacophore in drug discovery due to its biological activity.
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Hydroxyethyl groups can enhance solubility and bioavailability.
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Chemical Synthesis:
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The compound's functional groups make it a candidate for further derivatization in organic chemistry.
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Biological Activity Studies:
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Compounds with similar structures have been investigated for anti-inflammatory, anticancer, or antimicrobial properties.
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Research Gaps and Future Directions
Given the limited information available on this specific compound, future research could focus on:
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Biological Activity Screening:
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Investigating its efficacy as an enzyme inhibitor or receptor modulator.
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Synthetic Optimization:
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Developing efficient methods for large-scale synthesis.
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Material Science Applications:
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Exploring its utility in polymer chemistry or as a building block for advanced materials.
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